molecular formula C8H8Cl3N B15316919 1-(2,4,6-Trichlorophenyl)ethan-1-amine

1-(2,4,6-Trichlorophenyl)ethan-1-amine

Cat. No.: B15316919
M. Wt: 224.5 g/mol
InChI Key: AETFXHMYNBNPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,6-Trichlorophenyl)ethan-1-amine is a chemical compound characterized by a phenyl ring substituted with three chlorine atoms and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine can be synthesized through several methods, including:

  • Reductive Amination: This involves the reaction of 2,4,6-trichlorophenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.

  • Chlorination: Starting from 2,4,6-trichlorophenol, the compound can be converted to this compound through a series of chlorination and amination steps.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)ethan-1-one.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-(2,4,6-trichlorophenyl)ethan-1-one

  • Reduction: Corresponding amine derivatives

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

1-(2,4,6-Trichlorophenyl)ethan-1-amine is utilized in various scientific research fields, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(2,4,6-Trichlorophenyl)ethan-1-amine is compared with other similar compounds, such as 1-(2,4,6-trichlorophenyl)propan-2-one and 2,4,6-trichlorophenol. While these compounds share structural similarities, this compound is unique in its amine group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(2,4,6-trichlorophenyl)propan-2-one

  • 2,4,6-trichlorophenol

  • 1-(2,4,6-trichlorophenyl)ethan-1-one

Properties

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

1-(2,4,6-trichlorophenyl)ethanamine

InChI

InChI=1S/C8H8Cl3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3

InChI Key

AETFXHMYNBNPLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1Cl)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.